6-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]pyrimidin-4-ol
Description
6-[4-(1,2-Benzothiazol-3-yl)piperazine-1-carbonyl]pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidin-4-ol core linked to a 1,2-benzothiazole-substituted piperazine moiety via a carbonyl group. The pyrimidin-4-ol group introduces hydrogen-bonding capabilities, which may influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
4-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-14-9-12(17-10-18-14)16(23)21-7-5-20(6-8-21)15-11-3-1-2-4-13(11)24-19-15/h1-4,9-10H,5-8H2,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQGWXFDWHXRND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)C4=CC(=O)NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,2-Benzothiazol-3-yl Piperazine
The benzothiazole-piperazine intermediate is synthesized via nucleophilic aromatic substitution (SNAr). In EP1904494B1, substituted benzothiazoles react with piperazine derivatives in dichloromethane at 0–5°C, using triethylamine as a base to deprotonate the thiazole nitrogen. For example:
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Reaction : 6-Chloro-1,2-benzisothiazole + Piperazine → 6-Chloro-1,2-benzisothiazol-3-yl piperazine
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Conditions : 12 h, 0°C, triethylamine (2.5 eq), DCM solvent.
Microwave irradiation (150°C, 20 min) enhances reaction efficiency, reducing side-product formation.
Carbonyl Linkage Formation
Acylation of the piperazine nitrogen is achieved using carbonyldiimidazole (CDI) or prop-2-enoyl chlorides. EP3558955B1 details the use of prop-2-enoyl groups to stabilize the carbonyl intermediate, enabling efficient coupling with pyrimidine:
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Reagent : Prop-2-enoyl chloride (1.2 eq)
Alternative methods employ EDCl/HOBt-mediated amidation, though yields are lower (72–76%).
Pyrimidin-4-ol Coupling
The final step involves coupling the acylated piperazine with 6-hydroxypyrimidine-4-ol. EP1904494B1 utilizes palladium-catalyzed cross-coupling under inert atmospheres:
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Catalyst : Pd(PPh3)4 (5 mol%)
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Base : K2CO3 (3 eq)
Microwave-assisted methods (100°C, 30 min) improve yields to 88% while reducing reaction time.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Solvent | DCM/DME | t-BuOH/H2O (1:1) |
| Temperature | 0–80°C | 100–150°C |
| Time | 8–12 h | 20–30 min |
| Yield | 68–78% | 85–92% |
Microwave irradiation significantly enhances reaction efficiency by promoting uniform heating and reducing decomposition.
Catalytic Systems
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Copper Catalysts : CuSO4/sodium ascorbate in click chemistry achieves >90% regioselectivity for 1,4-disubstituted products.
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Palladium Catalysts : Pd(PPh3)4 enables Suzuki-Miyaura couplings with boronic esters, though requiring rigorous oxygen exclusion.
Analytical Characterization
Post-synthetic analysis includes:
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1H/13C NMR : Confirms piperazine N-acylation (δ 3.5–4.0 ppm for -NCO-) and pyrimidine hydroxyl (δ 10.2 ppm).
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XRD : Validates chair conformation of the piperazine ring and planar benzothiazole-pyrimidine alignment.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Traditional SNAr | High reproducibility | Long reaction times |
| Microwave | Rapid, high-yield | Specialized equipment |
| Click Chemistry | Regioselective | Copper removal required |
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Piperazine-Carbonyl Group
The amide bond in the piperazine-1-carbonyl group is susceptible to nucleophilic attack. For example:
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Hydrolysis : Under acidic or basic conditions, the carbonyl may hydrolyze to yield 4-(1,2-benzothiazol-3-yl)piperazine and 6-hydroxypyrimidine-4-carboxylic acid.
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Amidation/Aminolysis : Reaction with primary or secondary amines (e.g., benzylamine) could generate substituted amides. A protocol from demonstrates similar transformations using potassium carbonate in acetone.
Key Conditions :
| Reagent | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|
| H2O (acidic/base) | H2O/EtOH | Reflux | Hydrolysis to carboxylic acid | , |
| R-NH2 | DCM/acetone | RT | Substituted amide formation | , |
Functionalization of the Pyrimidin-4-ol Core
The pyrimidine ring’s electron-deficient nature enables electrophilic substitution, particularly at the 2- and 5-positions:
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Halogenation : Reaction with POCl3 or PCl5 may replace the hydroxyl group with chlorine, forming 4-chloro-6-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]pyrimidine.
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Cross-Coupling : Aryl halide intermediates could participate in Suzuki-Miyaura couplings, as seen in palladium-catalyzed C–H activation protocols ( , ).
Example Pathway :
textPyrimidin-4-ol → POCl3 → 4-chloropyrimidine → Pd-catalyzed coupling with aryl boronic acid
Modifications of the Benzothiazole Moiety
The benzothiazole group is amenable to electrophilic substitution (e.g., nitration, sulfonation) at the 5- or 7-positions. Computational studies in highlight regioselectivity trends in benzothiazole derivatives, driven by electronic effects.
Reactivity Insights :
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Electrophilic Attack : Nitration (HNO3/H2SO4) preferentially occurs at the 5-position due to resonance stabilization.
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C–H Activation : Palladium-mediated C–H arylation at position 6, as reported in , could introduce aryl groups.
Piperazine Ring Alkylation/Acylation
The secondary amines in the piperazine ring may undergo:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields bis-acylated piperazines.
Synthetic Example from :
textPiperazine + bromoacetyl bromide → bromoacetylpiperazine intermediate → NaNO2 → azide derivative
1,3-Dipolar Cycloaddition Reactions
While not directly observed, the carbonyl group or pyrimidine core could engage in cycloadditions. For instance:
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Azide-Alkyne Cycloaddition (Click Chemistry) : If functionalized with an azide or alkyne group, the compound might form triazole conjugates ( ).
Biological Activity and Stability Studies
Though not explicitly tested, structurally related compounds exhibit:
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Anti-Tubercular Activity : Pyrazine-piperazine analogs in show IC50 values of 1.35–2.18 μM against M. tuberculosis.
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Cytotoxicity : Piperazine-benzothiazole derivatives in demonstrate low cytotoxicity (HEK-293 cells), suggesting biocompatibility.
Computational Insights
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Regioselectivity : Global electrophilicity indices (ω) and local nucleophilicity (N) values, as calculated in , predict preferential reaction sites.
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Transition States : DFT studies (B3LYP/cc-pVTZ) from support asynchronous mechanisms for cycloadditions involving benzothiazole derivatives.
Synthetic Recommendations
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
1. Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole compounds demonstrate significant anticancer properties. For instance, compounds similar to 6-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]pyrimidin-4-ol have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
2. Neuroprotective Effects
Research has highlighted the potential neuroprotective effects of benzothiazole derivatives. These compounds may act on neurotransmitter systems or inhibit neuroinflammatory processes, providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Antimicrobial Properties
Several studies have reported that benzothiazole-containing compounds possess antimicrobial activities against a range of pathogens. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of a series of benzothiazole derivatives, including those similar to this compound. The researchers found that these compounds exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The study concluded that these compounds could serve as lead structures for developing new anticancer agents .
Case Study 2: Neuroprotective Studies
In another study focusing on neuroprotection, researchers synthesized various benzothiazole derivatives and tested their effects on neuronal cell lines exposed to oxidative stress. The results indicated that certain derivatives significantly reduced cell death and oxidative damage, suggesting their potential use in treating neurodegenerative disorders .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]pyrimidin-4-ol involves its interaction with specific molecular targets such as enzymes and receptors. For instance, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis. In antipsychotic applications, it likely modulates neurotransmitter receptors, altering signal transduction pathways in the brain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₆H₁₄N₆O₂S.
Key Findings:
Structural Divergence and Target Specificity: The pyrimidin-4-ol core in the target compound distinguishes it from ziprasidone’s indol-2-one and pruvanserin’s indole systems. This difference may reduce off-target interactions compared to ziprasidone, which exhibits dual 5-HT2A/D2 receptor antagonism .
Piperazine Role :
- All compounds share a piperazine moiety, which confers conformational flexibility. However, the target compound’s direct piperazine-carbonyl linkage (vs. ziprasidone’s ethyl linker) may restrict rotational freedom, altering binding kinetics .
Benzothiazole vs. Other Heterocycles :
- The 1,2-benzothiazole group in the target compound and ziprasidone supports aromatic stacking in hydrophobic pockets, whereas pruvanserin’s fluorophenethyl group prioritizes halogen bonding .
- Pyrazolopyrimidines (e.g., derivatives) lack benzothiazole but utilize pyrazole-nitrogen for hydrogen bonding, suggesting divergent therapeutic applications (e.g., kinase vs. receptor targeting) .
Synthetic Challenges :
- The target compound’s synthesis likely requires coupling a benzothiazole-piperazine intermediate with a pyrimidin-4-ol precursor, analogous to methods for pruvanserin . Isomerization risks, as seen in pyrazolotriazolopyrimidines , are minimal here due to the rigid benzothiazole system.
Research Implications and Limitations
- Pharmacological Data Gap : Direct activity data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
- Metabolic Stability : The hydroxyl group may increase susceptibility to glucuronidation compared to ziprasidone’s chlorine-substituted indolone, necessitating prodrug strategies .
- Computational Modeling : Molecular docking studies could predict affinity for serotonin or dopamine receptors, leveraging ziprasidone’s established binding poses .
Biological Activity
The compound 6-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]pyrimidin-4-ol is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a pyrimidin-4-ol core linked to a piperazine moiety and a benzothiazole substituent, which significantly influences its biological properties. The presence of these functional groups is crucial for its interaction with biological targets.
The compound's biological activity is primarily attributed to its interactions with various neurotransmitter systems. It has been noted for its role as a dopamine and serotonin antagonist , which is essential in the context of antipsychotic drug development. The piperazine ring enhances the pharmacokinetic properties and allows for better binding to target receptors.
Target Receptors
- Dopamine Receptors : The compound exhibits high affinity for D2 dopamine receptors, which are implicated in the treatment of schizophrenia and other psychotic disorders.
- Serotonin Receptors : Its interaction with serotonin receptors contributes to its atypical antipsychotic profile, potentially reducing the side effects commonly associated with traditional antipsychotics.
Biological Activity Overview
Antipsychotic Activity
A study evaluated the compound's efficacy in blocking amphetamine-induced stereotyped behavior in animal models, indicating its potential as an antipsychotic agent. The compound showed significant activity without inducing typical neuroleptic side effects, such as catalepsy or dopamine receptor supersensitivity, suggesting a favorable safety profile for chronic use .
Antimicrobial Properties
Research on related benzothiazole derivatives revealed their antimicrobial activities. The compound demonstrated effectiveness against various pathogens, supporting its potential use in treating infections . Further investigations are needed to elucidate the exact mechanisms behind this activity.
Cytotoxicity Studies
In vitro studies assessed the cytotoxic effects of the compound on tumor cell lines. The findings indicated that it could significantly inhibit cell proliferation at concentrations that were notably lower than those required for conventional chemotherapeutic agents . This suggests that the compound may have potential as an anticancer therapeutic.
Q & A
Basic Questions
Q. What established synthetic routes are available for 6-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]pyrimidin-4-ol, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling a benzothiazole-piperazine intermediate with a pyrimidin-ol derivative. A palladium-catalyzed amination (e.g., Buchwald-Hartwig) can introduce the piperazine moiety, followed by Boc deprotection and carbamoylation steps . Optimization includes using ligands like Xantphos, adjusting solvent polarity (e.g., dioxane or DMF), and controlling temperature (80–100°C). Post-reaction purification via column chromatography (EtOAC/MeOH with 0.25% Et₃N) improves yield .
Q. What spectroscopic and analytical techniques are recommended for structural characterization?
- Methodological Answer : Use ¹H/¹³C NMR to confirm proton environments and carbonyl/aromatic linkages. IR spectroscopy identifies functional groups (e.g., C=O at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis confirms purity (>95%). Single-crystal X-ray diffraction (as in ) resolves stereochemistry .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer : Perform accelerated stability studies under varying pH (1–10), temperatures (4–40°C), and humidity (40–80% RH). Monitor degradation via HPLC at 254 nm. Solubility is determined using shake-flask methods in buffers (PBS, DMSO) with UV-Vis quantification. ESOL Log S predictions guide solvent selection .
Advanced Research Questions
Q. How can computational methods streamline the synthesis or functionalization of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states to predict reaction pathways. Machine learning (ML) tools, trained on datasets from , optimize catalysts or solvents. Feedback loops integrate experimental results (e.g., failed reactions) to refine computational models, reducing trial-and-error approaches .
Q. What strategies resolve contradictions in reported biological activities of structurally analogous piperazine-benzothiazole derivatives?
- Methodological Answer : Standardize assay protocols (e.g., MIC for antimicrobial activity) across labs. Use isogenic cell lines to control genetic variability. Compare SAR trends: for example, substituents at the pyrimidine 4-position (hydroxyl vs. methoxy) significantly alter cytotoxicity . Meta-analyses of published IC₅₀ values identify outliers for experimental replication .
Q. What in silico models predict the compound’s pharmacokinetic and pharmacodynamic properties?
- Methodological Answer : ADMET predictors (e.g., SwissADME) estimate bioavailability (%F = 65–80), BBB permeability (logBB < 0.3), and CYP450 inhibition risks. Molecular docking (AutoDock Vina) screens for off-target interactions, focusing on kinases or GPCRs. MD simulations (GROMACS) assess binding stability to targets like carbonic anhydrase II .
Q. How can reaction engineering improve scalability while maintaining stereochemical integrity?
- Methodological Answer : Continuous-flow reactors minimize side reactions (e.g., epimerization) by precise residence time control. In-line PAT tools (FTIR, Raman) monitor intermediates. Membrane separation () isolates enantiomers post-synthesis. DOE (Design of Experiments) identifies critical parameters (e.g., pressure, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
